molecular formula C7H8O4S B025326 3-Hydroxy-2-methylbenzenesulfonic acid CAS No. 102014-38-0

3-Hydroxy-2-methylbenzenesulfonic acid

Cat. No.: B025326
CAS No.: 102014-38-0
M. Wt: 188.2 g/mol
InChI Key: BZOVBIIWPDQIHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of o-cresol (2-methylphenol) using sulfuric acid or oleum. The reaction typically proceeds under controlled temperature conditions to ensure selective sulfonation at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are employed to achieve high efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and sulfinates.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-2-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl group can form hydrogen bonds and undergo oxidation-reduction reactions, while the sulfonic acid group can engage in acid-base reactions and act as a strong acid catalyst. These properties make it a versatile compound in both synthetic and catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzenesulfonic acid: Similar structure but with different substitution pattern.

    3-Hydroxybenzenesulfonic acid: Lacks the methyl group, affecting its reactivity and applications.

    2-Methylbenzenesulfonic acid: Lacks the hydroxyl group, influencing its chemical behavior.

Uniqueness

3-Hydroxy-2-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-hydroxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOVBIIWPDQIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018158
Record name 3-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-38-0
Record name 3-Hydroxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102014380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBC4E56H95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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